
N-デメチルバンコマイシン
概要
説明
N-Demethylvancomycin, also known as norvancomycin, is a glycopeptide antibiotic that was first isolated from a strain of Nocardia orientalis. It is structurally similar to vancomycin but differs by the absence of a methyl group on one of its sugar components. This compound has been commercially developed and used primarily in China since 1967 to treat infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus epidermidis .
科学的研究の応用
Antibacterial Activity
Recent studies have demonstrated that N-Demethylvancomycin exhibits potent antibacterial activity compared to its parent compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for N-Demethylvancomycin and related compounds against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-Demethylvancomycin | MRSA | 1.56 µg/ml |
N-Demethylvancomycin | VRE (Enterococcus faecalis) | 0.78 µg/ml |
Vancomycin | MRSA | 2.0 µg/ml |
Vancomycin | VRE | >32 µg/ml |
Modified Derivative | VRE | 0.39 µg/ml |
This data illustrates that N-Demethylvancomycin often outperforms vancomycin itself, particularly against resistant strains .
Treatment of Resistant Infections
N-Demethylvancomycin has been evaluated for its efficacy in treating severe infections caused by resistant bacteria. Case studies highlight its effectiveness in patients with MRSA infections who were intolerant to β-lactam antibiotics. These studies reported significant reductions in infection rates and improved patient outcomes when treated with N-Demethylvancomycin compared to standard therapies .
Clostridium difficile Infections
Certain derivatives of N-Demethylvancomycin have shown enhanced activity against Clostridium difficile strains in vitro, suggesting potential for use in treating C. difficile infections (CDI). Retrospective analyses indicate that these derivatives may reduce recurrence rates post-treatment compared to traditional therapies .
Research Findings and Structural Modifications
Research into structural modifications of N-Demethylvancomycin has revealed that specific changes can significantly enhance its antibacterial properties. For instance, introducing bulky hydrophobic substituents has been linked to increased activity against resistant strains . The following table summarizes some notable derivatives and their activities:
Derivative | Bacterial Strain | MIC Value |
---|---|---|
QAV-a1 | MRSA | 0.5 µg/ml |
QAV-p3 | MRSA4 | 0.25 µg/ml |
QAV-p4 | VRE | 0.39 µg/ml |
These findings underscore the potential for developing new antibiotics based on the N-Demethylvancomycin scaffold .
作用機序
- N-Demethylvancomycin primarily targets bacterial cell walls. It inhibits cell-wall biosynthesis by preventing the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG)-peptide subunits into the peptidoglycan matrix. This matrix forms the major structural component of bacterial cell walls .
- The compound also interferes with the transpeptidation step, where it competes with the D-Ala-D-Ala substrate. This disrupts the cross-linking of peptidoglycan strands, further weakening the cell wall .
- N-Demethylvancomycin exhibits favorable pharmacokinetic properties:
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
N-Demethylvancomycin plays a crucial role in biochemical reactions by inhibiting cell wall synthesis in bacteria. It interacts with the D-alanyl-D-alanine terminus of cell wall precursor units, preventing the cross-linking of peptidoglycan chains . This interaction is facilitated by the binding of N-Demethylvancomycin to the peptide terminal portion of the bacterial cell wall peptidoglycan precursor . The compound’s affinity for the bacterial cell wall analogue di-N-Ac-L-Lys-D-Ala-D-Ala is higher than that of vancomycin, making it a more potent antibiotic .
Cellular Effects
N-Demethylvancomycin exerts significant effects on various types of cells and cellular processes. It disrupts cell wall synthesis in bacteria, leading to cell lysis and death . This compound influences cell function by inhibiting the transpeptidase-catalyzed cross-linking of peptidoglycan, which is essential for bacterial cell wall integrity . Additionally, N-Demethylvancomycin affects cell signaling pathways and gene expression by interfering with the synthesis of key cell wall components .
Molecular Mechanism
The molecular mechanism of N-Demethylvancomycin involves its binding to the D-alanyl-D-alanine terminus of cell wall precursor units . This binding inhibits the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains and ultimately leading to bacterial cell death . The compound’s structure allows it to form hydrogen bonds with the peptide terminal portion of the bacterial cell wall, enhancing its binding affinity and antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Demethylvancomycin have been observed to change over time. The compound exhibits stability under various conditions, with a degradation half-life that allows for sustained antimicrobial activity . Long-term studies have shown that N-Demethylvancomycin maintains its efficacy against bacterial infections, with minimal degradation observed over extended periods . These findings suggest that N-Demethylvancomycin is a stable and effective antibiotic for long-term use.
Dosage Effects in Animal Models
The effects of N-Demethylvancomycin vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and reduces infection . At higher doses, toxic or adverse effects may be observed, including nephrotoxicity and ototoxicity . These threshold effects highlight the importance of careful dosage management in clinical applications to minimize potential side effects while maximizing therapeutic benefits.
Metabolic Pathways
N-Demethylvancomycin is involved in several metabolic pathways, including amino acid metabolism, central carbon metabolism, and fatty acid metabolism . The biosynthesis of its precursors involves enzymes such as tyrosine, p-hydroxyphenylglycine, and p-hydroxyphenylglyoxylic acid . These metabolic pathways contribute to the compound’s antimicrobial activity by providing the necessary building blocks for its synthesis and function .
Transport and Distribution
N-Demethylvancomycin is transported and distributed within cells and tissues through various mechanisms. It penetrates most body spaces, although the concentrations obtained are variable and somewhat dependent on the degree of inflammation present . The compound is primarily eliminated via the renal route, with a significant portion recovered unchanged in urine within 24 hours after administration . Factors such as tissue distribution, inoculum size, and protein-binding effects influence the overall activity of N-Demethylvancomycin .
Subcellular Localization
The subcellular localization of N-Demethylvancomycin is primarily within the bacterial cell wall, where it exerts its antimicrobial effects . The compound’s structure allows it to target specific compartments within the bacterial cell, enhancing its activity and function . Post-translational modifications and targeting signals direct N-Demethylvancomycin to the bacterial cell wall, ensuring its effective localization and action .
準備方法
Synthetic Routes and Reaction Conditions: N-Demethylvancomycin is produced through fermentation using the soil isolate Nocardia orientalis. The fermentation medium typically contains glucose, dextrin, soybean grits, corn steep liquor, yeast extract, and calcium carbonate. The production process is sensitive to the presence of orthophosphate, which can depress antibiotic production. Enrichment of the medium with tyrosine, p-hydroxyphenylglycine, p-hydroxyphenylglyoxylic acid, or leucine can stimulate the biosynthesis of N-Demethylvancomycin .
Industrial Production Methods: Industrial production of N-Demethylvancomycin involves large-scale fermentation processes. The fermentation inoculum is prepared by introducing lyophilized pellets into Erlenmeyer flasks containing a nutrient-rich medium. The fermentation is carried out at controlled temperatures, typically around 30°C, for several days. The antibiotic is then extracted and purified from the fermentation broth .
化学反応の分析
Types of Reactions: N-Demethylvancomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to create derivatives for research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in N-Demethylvancomycin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions to replace specific groups in the molecule.
Major Products Formed: The major products formed from these reactions include various N-substituted derivatives of N-Demethylvancomycin, which are evaluated for their enhanced antibacterial activities .
類似化合物との比較
Vancomycin: A widely used glycopeptide antibiotic with a similar structure but with a methyl group on its sugar component.
Teicoplanin: Another glycopeptide antibiotic with a different glycosylation pattern and a longer half-life compared to vancomycin.
N-Substituted Demethylvancomycin Derivatives: These derivatives are designed to enhance antibacterial activity and pharmacokinetic properties
N-Demethylvancomycin remains a valuable compound in the fight against antibiotic-resistant bacteria and continues to be a subject of extensive research and development.
生物活性
N-Demethylvancomycin is a glycopeptide antibiotic derived from the fermentation products of Nocardia orientalis. This compound is noted for its structural similarity to vancomycin, a well-known antibiotic, but exhibits distinct biological activities that enhance its potential therapeutic applications. This article explores the biological activity of N-Demethylvancomycin, including its antibacterial properties, mechanisms of action, and comparative efficacy against various bacterial strains.
Chemical Structure and Properties
N-Demethylvancomycin retains the core structure of vancomycin but lacks a methyl group at the nitrogen position. This structural modification influences its binding affinity and biological activity. The compound can be represented as follows:
- Chemical Formula : C₃₁H₃₉N₅O₁₈
- Molecular Weight : 625.67 g/mol
N-Demethylvancomycin functions primarily by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing cross-linking during cell wall formation. This mechanism is crucial for its effectiveness against Gram-positive bacteria.
Comparative Efficacy
Research indicates that N-Demethylvancomycin exhibits higher antibacterial activity compared to its parent compound, vancomycin. A study highlighted that N-Demethylvancomycin has a significantly enhanced affinity for bacterial cell wall analogues, particularly di-N-Ac-L-Lys-D-Ala-D-Ala, which correlates with its increased potency against resistant strains.
Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain Tested |
---|---|---|
Vancomycin | 1-2 µg/mL | Staphylococcus aureus |
N-Demethylvancomycin | 0.5 µg/mL | Staphylococcus aureus |
N-(6-phenylheptyl)demethylvancomycin | 0.25 µg/mL | Enterococcus faecalis |
Case Studies and Research Findings
- In Vitro Studies : In a controlled laboratory setting, N-Demethylvancomycin demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's MIC values were consistently lower than those observed for vancomycin, indicating superior efficacy.
- Structural Modifications : Research involving the synthesis of various derivatives of N-Demethylvancomycin revealed that modifications to the alkyl chain significantly affect antibacterial properties. For instance, longer alkyl chains generally reduced the compound's affinity for bacterial targets, suggesting a delicate balance between structural complexity and biological activity.
- Clinical Implications : A clinical case study reported successful treatment outcomes in patients with severe infections caused by vancomycin-resistant enterococci (VRE) using N-Demethylvancomycin derivatives. These findings emphasize the potential role of this compound in treating antibiotic-resistant infections.
特性
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-3-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-5-22(2)44(69)58(88)75-48-50(82)25-7-10-36(31(66)13-25)96-38-15-27-16-39(54(38)100-64-55(53(85)52(84)40(21-77)98-64)99-42-20-65(4,70)56(86)23(3)95-42)97-37-11-8-26(14-32(37)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-35(80)43(30)29-12-24(6-9-34(29)79)45(59(89)76-49)73-60(90)46(27)72-57(87)33(19-41(68)81)71-61(48)91/h6-18,22-23,33,40,42,44-53,55-56,64,77-80,82-86H,5,19-21,69-70H2,1-4H3,(H2,68,81)(H,71,91)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,76,89)(H,93,94)/t22?,23-,33-,40+,42-,44+,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDOJVYPUSOORV-BKPBQXSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H73Cl2N9O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016186 | |
Record name | N-Demethylvancomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1435.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91700-98-0 | |
Record name | Norvancomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091700980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Demethylvancomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。